molecular formula C21H34O3 B13823424 5-Pregnen-3beta,16alpha,20alpha-triol

5-Pregnen-3beta,16alpha,20alpha-triol

Cat. No.: B13823424
M. Wt: 334.5 g/mol
InChI Key: BBYKCTWGEWBSOL-CNJDONEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pregnen-3beta,16alpha,20alpha-triol typically involves multiple steps starting from pregnenolone or its derivatives. One common method includes the selective hydroxylation of pregnenolone at the 16-alpha and 20-alpha positions. This can be achieved using specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Pregnen-3beta,16alpha,20alpha-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Pregnen-3,16,20-trione, while reduction can regenerate the original triol .

Scientific Research Applications

5-Pregnen-3beta,16alpha,20alpha-triol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid hormone biosynthesis and metabolism.

    Medicine: Investigated for potential therapeutic effects in hormone-related disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pregnen-3beta,16alpha,20alpha-triol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid hormone receptors, modulating gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Pregnen-3beta,16alpha,20alpha-triol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in distinct biochemical pathways and reactions, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,12,14-19,22-24H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

BBYKCTWGEWBSOL-CNJDONEHSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O

Canonical SMILES

CC(C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.